molecular formula C12H13ClO2 B2355859 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid CAS No. 1358805-21-6

2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid

Cat. No.: B2355859
CAS No.: 1358805-21-6
M. Wt: 224.68
InChI Key: ONFIRHRJQGMCBR-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of a cyclobutyl ring substituted with a 3-chlorophenyl group and an acetic acid moiety. This compound is known for its potential therapeutic applications, particularly in the treatment of inflammation and pain.

Scientific Research Applications

2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of cyclobutyl rings and the effects of substituents on aromatic rings.

    Biology: The compound is investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Medicine: As a nonsteroidal anti-inflammatory drug, it has potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

    Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Safety and Hazards

According to the safety data sheet, “2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid” should be handled with care. It is advised to keep the substance away from heat/sparks/open flames/hot surfaces and to use proper protective equipment when handling it . In case of accidental release, it is recommended to ventilate the area until material pick up is complete . If inhaled, or in contact with skin or eyes, or if swallowed, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a using a chlorinated benzene derivative.

    Attachment of the Acetic Acid Moiety: The final step involves the group through an esterification or amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

    Substitution: The 3-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Hydroxylated derivatives of the cyclobutyl ring.

    Reduction: Alcohol derivatives of the acetic acid moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action but different chemical structure.

    Naproxen: A widely used NSAID with a longer duration of action compared to ibuprofen.

    Ketoprofen: An NSAID with both anti-inflammatory and analgesic properties, similar to 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid.

Uniqueness: this compound is unique due to its cyclobutyl ring structure, which is less common among NSAIDs. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFIRHRJQGMCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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